1-(1-methyl-1H-indol-3-yl)-3-(4-methylbenzyl)urea 1-(1-methyl-1H-indol-3-yl)-3-(4-methylbenzyl)urea
Brand Name: Vulcanchem
CAS No.: 941968-76-9
VCID: VC7151451
InChI: InChI=1S/C18H19N3O/c1-13-7-9-14(10-8-13)11-19-18(22)20-16-12-21(2)17-6-4-3-5-15(16)17/h3-10,12H,11H2,1-2H3,(H2,19,20,22)
SMILES: CC1=CC=C(C=C1)CNC(=O)NC2=CN(C3=CC=CC=C32)C
Molecular Formula: C18H19N3O
Molecular Weight: 293.37

1-(1-methyl-1H-indol-3-yl)-3-(4-methylbenzyl)urea

CAS No.: 941968-76-9

Cat. No.: VC7151451

Molecular Formula: C18H19N3O

Molecular Weight: 293.37

* For research use only. Not for human or veterinary use.

1-(1-methyl-1H-indol-3-yl)-3-(4-methylbenzyl)urea - 941968-76-9

Specification

CAS No. 941968-76-9
Molecular Formula C18H19N3O
Molecular Weight 293.37
IUPAC Name 1-(1-methylindol-3-yl)-3-[(4-methylphenyl)methyl]urea
Standard InChI InChI=1S/C18H19N3O/c1-13-7-9-14(10-8-13)11-19-18(22)20-16-12-21(2)17-6-4-3-5-15(16)17/h3-10,12H,11H2,1-2H3,(H2,19,20,22)
Standard InChI Key NSNWPVBPTXAXAV-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CNC(=O)NC2=CN(C3=CC=CC=C32)C

Introduction

Structural Characterization and Molecular Properties

Chemical Identity and Basic Descriptors

1-(1-Methyl-1H-indol-3-yl)-3-(4-methylbenzyl)urea (CAS No. 941968-76-9) is defined by the molecular formula C₁₈H₁₉N₃O and a molecular weight of 293.4 g/mol . The structure integrates two aromatic systems: a 1-methylindole moiety and a 4-methylbenzyl group, linked via a urea bridge (–NH–CO–NH–).

Table 1: Fundamental molecular properties

PropertyValue
Molecular FormulaC₁₈H₁₉N₃O
Molecular Weight293.4 g/mol
CAS Registry Number941968-76-9

The indole nucleus, a privileged scaffold in pharmaceuticals, contributes π-electron density and hydrogen-bonding capabilities, while the 4-methylbenzyl group enhances lipophilicity, potentially influencing membrane permeability .

Crystallographic and Conformational Insights

While no experimental crystal structure exists for this specific compound, analogous urea derivatives exhibit distinct hydrogen-bonding patterns. For example, 1,1-dimethyl-3-(2-phenylethyl)urea forms C(4) chains via N–H⋯O interactions (N⋯O = 2.850 Å, ∠N–H⋯O = 152.4°) . Such motifs likely persist in 1-(1-methyl-1H-indol-3-yl)-3-(4-methylbenzyl)urea, with the urea carbonyl acting as a hydrogen-bond acceptor and the indolic N–H as a donor.

Synthetic Methodologies and Reaction Pathways

General Urea Synthesis Strategies

Ureas are typically synthesized via:

  • Reaction of amines with carbamoyl chlorides: As demonstrated for 1,1-dimethyl-3-(2-phenylethyl)urea, where (2-phenylethyl)amine reacts with dimethylcarbamoyl chloride in dichloromethane under reflux .

  • Lithiation-electrophilic trapping: Regioselective lithiation of aromatic ureas followed by electrophilic quenching enables functionalization at specific positions .

Hypothesized Route for Target Compound

Applying these methods, 1-(1-methyl-1H-indol-3-yl)-3-(4-methylbenzyl)urea could be synthesized through:

  • Step 1: Preparation of 1-methylindol-3-amine via Fischer indole synthesis or reductive amination.

  • Step 2: Condensation with 4-methylbenzyl isocyanate or carbamoyl chloride in the presence of a base (e.g., triethylamine).

Key Considerations:

  • Steric hindrance from the 1-methyl group on indole may necessitate elevated temperatures or prolonged reaction times.

  • Purification via recrystallization (e.g., ethyl acetate/diethyl ether mixtures) could yield high-purity product .

Biological and Pharmacological Implications

Indole-Urea Hybrids in Drug Discovery

Indole derivatives are renowned for their diverse bioactivities, including:

  • PI3Kδ/γ inhibition: Analogous structures (e.g., 2-(4-methoxy-1H-indol-3-yl)acetamide) modulate phosphoinositide 3-kinases, implicating potential anticancer applications .

  • Autophagy inhibition: Certain indole-ureas disrupt lysosomal degradation pathways, sensitizing cancer cells to chemotherapy .

Hypothesized Targets for 1-(1-Methyl-1H-indol-3-yl)-3-(4-methylbenzyl)urea

While direct studies are lacking, structural analogs suggest plausible mechanisms:

  • GPCR modulation: Indole moieties often target serotonin or dopamine receptors. For instance, Lu 35-138 (an indole derivative) acts as a dopamine D4 antagonist .

  • Enzyme inhibition: The urea group may chelate catalytic metal ions in hydrolases or kinases, akin to apremilast analogs .

Physicochemical Properties and Drug-Likeness

Calculated Parameters

Using the molecular formula C₁₈H₁₉N₃O:

  • Lipophilicity (LogP): Estimated at ~3.5 (moderate, suitable for blood-brain barrier penetration).

  • Hydrogen Bond Donors/Acceptors: 2 donors (urea NH groups), 3 acceptors (urea carbonyl, indole N).

Solubility and Stability

  • Aqueous solubility: Likely low due to aromaticity; may require formulation with co-solvents.

  • Stability: Ureas are generally hydrolytically stable at physiological pH but susceptible to strong acids/bases.

Future Directions and Research Opportunities

  • Crystallographic Studies: Resolving the crystal structure would clarify hydrogen-bonding networks and conformational preferences.

  • Biological Screening: Prioritize assays against kinases (e.g., PI3K, MAPK) and GPCRs linked to oncology or neurology.

  • SAR Exploration: Modify substituents on the indole (e.g., 5-methoxy) or benzyl (e.g., halogenation) to optimize potency and selectivity.

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